3-(2-Bromophenyl)-1-propanamine synonyms and IUPAC name
3-(2-Bromophenyl)-1-propanamine synonyms and IUPAC name
An In-depth Technical Guide to 3-(2-Bromophenyl)-1-propanamine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the nomenclature, physicochemical properties, synthesis, applications, and safety protocols for 3-(2-Bromophenyl)-1-propanamine, a key intermediate in modern organic and medicinal chemistry.
Compound Identification and Nomenclature
3-(2-Bromophenyl)-1-propanamine is a monosubstituted aromatic amine that serves as a versatile building block. Its precise identification is critical for regulatory compliance, procurement, and scientific communication.
The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).
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IUPAC Name : 3-(2-bromophenyl)propan-1-amine[1]
Beyond its formal IUPAC name, the compound is referenced by several synonyms in commercial and academic literature. Familiarity with these synonyms is essential for conducting thorough literature reviews and sourcing chemical suppliers.
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Common Synonyms :
Physicochemical and Structural Properties
The compound's utility is largely dictated by its chemical and physical properties. The data presented below has been consolidated from multiple chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 65185-60-6 | [1][2] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1][2] |
| Exact Mass | 213.01531 Da | [1] |
| MDL Number | MFCD07374080 | [2] |
| Physical Form | Liquid | |
| Canonical SMILES | C1=CC=C(C(=C1)CCCN)Br | [1] |
| InChIKey | UZJBZPLLPKTNGI-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Storage Conditions | Room Temperature, Inert atmosphere, Light sensitive | [2] |
Synthesis and Chemical Reactivity
3-(2-Bromophenyl)-1-propanamine is not typically synthesized in a single step but is rather the product of a multi-step sequence. A common and industrially viable pathway involves the synthesis and subsequent reduction of a carboxylic acid intermediate. The rationale for this approach lies in the high yields and commercial availability of the starting materials.
A plausible and documented synthetic pathway begins with 2-bromobenzaldehyde.
Experimental Protocol: A Representative Synthesis Pathway
Step 1: Synthesis of 3-(2-Bromophenyl)propionic acid
This step utilizes a one-pot reaction involving condensation, reduction, hydrolysis, and decarboxylation, adapted from established methods.[3]
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System Setup : In a suitable reactor, charge triethylamine.
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Formate System Preparation : While maintaining the temperature between 15-40°C, slowly add formic acid. The solution will clarify upon completion.
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Condensation/Reduction : Add isopropylidene malonate followed by 2-bromobenzaldehyde to the reactor.
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Reaction : Heat the mixture to 95-100°C and maintain for 2-4 hours, with stirring. Monitor reaction completion via sampling (e.g., TLC or LC-MS).
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Quenching : Cool the reactor to 20-35°C. Quench the reaction by adding water, followed by concentrated hydrochloric acid.
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Isolation : Stir the mixture for 2-3 hours, then filter the resulting precipitate. Dry the wet product to yield crude 3-(2-bromophenyl)propionic acid.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-heptane, to yield the pure acid.[3]
Step 2: Reduction of the Carboxylic Acid to 3-(2-Bromophenyl)-1-propanamine
The conversion of the carboxylic acid to the primary amine is a standard transformation in organic synthesis. This can be achieved through several methods, most commonly via an amide intermediate followed by reduction.
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Amide Formation : Activate the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) and react it with an ammonia source to form 3-(2-bromophenyl)propanamide.
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Reduction : Reduce the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).
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Workup and Isolation : Carefully quench the reaction with water and a base (e.g., NaOH solution). Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 3-(2-Bromophenyl)-1-propanamine.
Synthesis Workflow Diagram
Caption: Plausible synthesis pathway for 3-(2-Bromophenyl)-1-propanamine.
Applications in Research and Drug Development
While specific, direct applications of 3-(2-Bromophenyl)-1-propanamine are proprietary or nascent, its structural motifs are prevalent in pharmacologically active molecules. Its utility can be inferred from the applications of closely related analogs and the strategic value of its functional groups.
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Scaffold for Bioactive Molecules : The bromophenylpropylamine core is a valuable scaffold. The primary amine serves as a handle for further functionalization (e.g., amidation, alkylation), while the bromo-aromatic ring is a key site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.
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Intermediate in Pharmaceutical Synthesis : Analogs such as 3-(2-Bromophenyl)-1-propanol are used as intermediates in the synthesis of antibiotics, anti-cancer drugs, and anesthetics.[4] This strongly suggests that 3-(2-Bromophenyl)-1-propanamine is a critical intermediate for developing novel pharmaceutical candidates, particularly in neuroscience and oncology where substituted phenethylamines and related structures are common.
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Fragment-Based Drug Discovery : As a chemical fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial binding interactions with biological targets.
Safety, Handling, and Storage
Handling 3-(2-Bromophenyl)-1-propanamine requires adherence to strict safety protocols. The following information is synthesized from safety data sheets (SDS) of structurally analogous compounds, as a specific SDS for this exact CAS number is not broadly published. The hazards are consistent with substituted aromatic amines and brominated hydrocarbons.[5][6]
Hazard Identification
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GHS Hazard Statements :
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Signal Word : Warning[6]
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Pictogram : GHS07 (Exclamation Mark)
Precautionary Measures and PPE
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P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
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P264 : Wash face, hands, and any exposed skin thoroughly after handling.[6][7]
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P280 : Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
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Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure an accessible safety shower and eye wash station are nearby.[5][6]
First-Aid and Emergency Response
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If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][7]
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If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][7]
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If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
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If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5][8]
Storage and Disposal
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Storage : Store in a well-ventilated place. Keep container tightly closed.[5][7] Store locked up in a dry, cool place under an inert atmosphere, protected from light.[2]
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Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7]
Laboratory Handling Workflow
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- 2. aablocks.com [aablocks.com]
- 3. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 4. wanhongrunchem.com [wanhongrunchem.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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